![molecular formula C48H74O15 B1250966 Avermectin A2b](/img/structure/B1250966.png)
Avermectin A2b
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説明
Avermectin A2b is an oligosaccharide.
科学的研究の応用
Pharmacokinetics and Biological Effects
Avermectins, including Avermectin A2b, are naturally occurring drugs produced by fermenting Streptomyces avermitilis. They are primarily used as pesticides for treating pests and parasitic worms, owing to their anthelmintic and insecticidal properties. Beyond these applications, avermectins have demonstrated potential in anticancer, antidiabetic, antiviral, antifungal treatments, and in addressing several metabolic disorders. Their mechanism of action involves disrupting the transmission of electrical impulses in the muscles and nerves of invertebrates, specifically by amplifying glutamate effects on invertebrate-specific gated chloride channels (Batiha et al., 2020).
Biosynthetic Gene Cluster Manipulation
The manipulation of the avermectins biosynthetic gene cluster has been studied for producing novel avermectin derivatives. A Bacterial Artificial Chromosome (BAC) library of S. avermitilis was constructed, facilitating the heterologous expression of the avermectins biosynthetic gene cluster and the production of Avermectin components such as A2a, B1a, and A1a. This technique offers possibilities for developing new avermectin derivatives and understanding the biosynthesis of avermectins (Deng et al., 2017).
Regulation of Avermectin Biosynthesis
The regulation of avermectin biosynthesis has been a subject of extensive research. The aveR gene, belonging to the LAL-family of regulatory genes, is a crucial factor in avermectin production in Streptomyces avermitilis. This gene acts as a positive regulator controlling the expression of polyketide biosynthetic genes and postpolyketide modification genes in avermectin biosynthesis. Manipulation of aveR and its upstream regions can significantly impact avermectin production, suggesting avenues for enhancing yield and efficiency in industrial applications (Kitani et al., 2009).
Resistance Mechanisms in Nematodes
Research on resistance to avermectins, particularly in nematodes, has shown that specific genetic variations can confer resistance. In the model nematode Caenorhabditis elegans, a naturally occurring four–amino acid deletion in the ligand-binding domain of a glutamate-gated chloride channel was found to confer resistance to avermectins. This insight has implications for the development of new strategies to overcome resistance in nematodes, a significant challenge in agricultural and health contexts (Ghosh et al., 2012).
Avermectin Production Enhancement
Efforts to enhance avermectin production have been explored by manipulating genetic expressions. For instance, overexpressing the ABC transporter AvtAB in Streptomyces avermitilis resulted in a two-fold increase in avermectin production. This strategy, based on reducing the feedback inhibition inside the cell, can be a useful approach for boosting the production of avermectins and possibly other antibiotics (Qiu et al., 2011).
特性
製品名 |
Avermectin A2b |
---|---|
分子式 |
C48H74O15 |
分子量 |
891.1 g/mol |
IUPAC名 |
(1R,4S,4'S,5'S,6R,6'R,8R,10E,12S,13S,14E,16E,20R,21R,24S)-4',24-dihydroxy-12-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-21-methoxy-5',11,13,22-tetramethyl-6'-propan-2-ylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one |
InChI |
InChI=1S/C48H74O15/c1-24(2)41-28(6)35(49)22-47(63-41)21-33-18-32(62-47)16-15-26(4)42(60-39-20-37(54-10)44(30(8)58-39)61-38-19-36(53-9)40(50)29(7)57-38)25(3)13-12-14-31-23-56-45-43(55-11)27(5)17-34(46(51)59-33)48(31,45)52/h12-15,17,24-25,28-30,32-45,49-50,52H,16,18-23H2,1-11H3/b13-12+,26-15+,31-14+/t25-,28-,29-,30-,32+,33-,34-,35-,36-,37-,38-,39-,40-,41+,42-,43+,44-,45+,47-,48+/m0/s1 |
InChIキー |
QUTFLJHOCPQPEW-WUSILSRKSA-N |
異性体SMILES |
C[C@H]1/C=C/C=C/2\CO[C@H]3[C@@]2([C@@H](C=C([C@H]3OC)C)C(=O)O[C@H]4C[C@@H](C/C=C(/[C@H]1O[C@H]5C[C@@H]([C@H]([C@@H](O5)C)O[C@H]6C[C@@H]([C@H]([C@@H](O6)C)O)OC)OC)\C)O[C@]7(C4)C[C@@H]([C@@H]([C@H](O7)C(C)C)C)O)O |
正規SMILES |
CC1C=CC=C2COC3C2(C(C=C(C3OC)C)C(=O)OC4CC(CC=C(C1OC5CC(C(C(O5)C)OC6CC(C(C(O6)C)O)OC)OC)C)OC7(C4)CC(C(C(O7)C(C)C)C)O)O |
製品の起源 |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
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